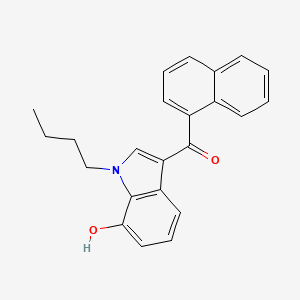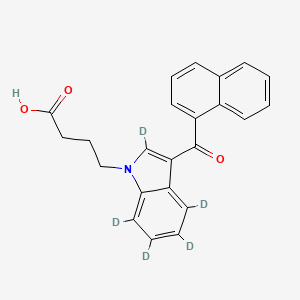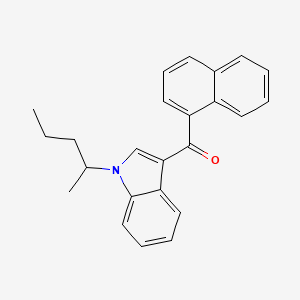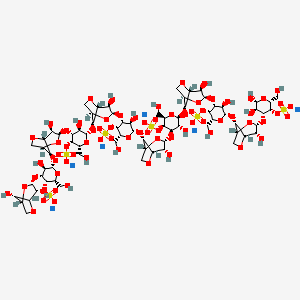
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 16618 This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-ethyl-5-methyl-2-oxooxazolidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives.
Applications De Recherche Scientifique
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)acetate
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)propionitrile
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)butyrate
Uniqueness
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile is unique due to its specific structural features, including the presence of both an oxazolidine ring and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
139097-56-6 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 |
Nom IUPAC |
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-3-8(2)6(4-5-9)10-7(11)12-8/h4H,3H2,1-2H3,(H,10,11)/b6-4- |
Clé InChI |
LAFSMRRWJJUUEP-XQRVVYSFSA-N |
SMILES |
CCC1(C(=CC#N)NC(=O)O1)C |
Synonymes |
Acetonitrile, (5-ethyl-5-methyl-2-oxo-4-oxazolidinylidene)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594066.png)
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)

![[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594075.png)
![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)


![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
